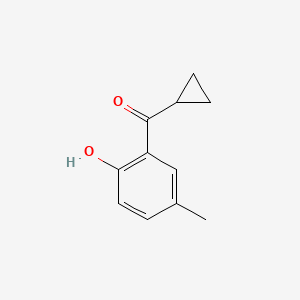

2-Cyclopropanecarbonyl-4-methylphenol

Description

Overview of Phenolic Ketones in Synthetic Organic Chemistry

Phenolic ketones, or hydroxyaryl ketones, are a class of organic compounds consisting of a ketone group and a hydroxyl group attached to an aromatic ring. wikipedia.org They are valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fragrances. byjus.com The presence of both a hydroxyl group and a carbonyl group on the aromatic ring allows for a diverse range of chemical modifications.

The hydroxyl group is a weakly acidic, activating group that can direct electrophilic aromatic substitution to the ortho and para positions. wikipedia.org The ketone functionality can undergo numerous reactions, such as reduction to an alcohol, conversion to an amine, or reaction at the α-carbon. Phenolic ketones serve as precursors for important structures in medicinal chemistry and are often synthesized via classic reactions like the Friedel-Crafts acylation or the Fries rearrangement. wikipedia.orgsigmaaldrich.cn

The Significance of the Cyclopropane (B1198618) Moiety in Advanced Organic Synthesis and Materials Science

The cyclopropane ring, the smallest of the cycloalkanes, is far more than a simple three-carbon ring. Its significance in organic chemistry stems from its unique electronic structure and inherent ring strain. The C-C bonds in cyclopropane have significant π-character, and the 60° bond angles create substantial strain, making the ring susceptible to opening reactions. This reactivity makes cyclopropane and its derivatives powerful building blocks in organic synthesis.

In medicinal chemistry and drug discovery, the cyclopropane moiety is highly valued. It can introduce conformational rigidity and a well-defined three-dimensional shape into a molecule. Incorporating a cyclopropane ring can increase a drug's potency, improve its metabolic stability, and fine-tune its pharmacological properties.

Historical Context of 2-Cyclopropanecarbonyl-4-methylphenol within its Broader Structural Class

The historical pathway to a molecule like this compound is built upon foundational reactions in organic chemistry. The synthesis of its core structure, a hydroxyaryl ketone, is rooted in the late 19th and early 20th centuries. A key historical method for producing such compounds is the Fries rearrangement , first reported by German chemist Karl Theophil Fries in 1908. wikipedia.org This reaction converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst, typically aluminum chloride. byjus.comwikipedia.org The reaction is selective for the ortho and para positions, with the product distribution often controlled by reaction conditions like temperature and solvent polarity. byjus.comjk-sci.com

The other key component, the cyclopropane ring, was first synthesized in 1881 by August Freund via a Wurtz coupling. The development of cyclopropanation reactions, which form the three-membered ring, has been a continuous area of research. These historical developments in forming both the phenolic ketone core and the cyclopropane ring laid the groundwork for the eventual synthesis of more complex molecules like aryl cyclopropyl (B3062369) ketones.

Current Research Landscape and Emerging Directions for this compound

The current research involving the structural class of this compound—aryl cyclopropyl ketones—is vibrant and focused on leveraging the unique reactivity of the cyclopropane ring. Modern synthetic methods aim to use this reactivity in catalytic, stereocontrolled reactions to build complex molecular architectures.

A major area of focus is the use of aryl cyclopropyl ketones in [3+2] cycloaddition reactions . These reactions use the three carbon atoms of the cyclopropane ring as a synthon to construct five-membered rings, which are common motifs in natural products and pharmaceuticals. nih.gov Recent advances have utilized visible-light photocatalysis to initiate these transformations. nih.govscispace.comacs.org In this approach, the aryl cyclopropyl ketone is reduced by a photocatalyst to a radical anion. This intermediate then undergoes ring-opening to form a distonic radical anion, which can react with an alkene to form a cyclopentane (B165970) ring. nih.govnih.gov These methods are powerful because they can create multiple stereocenters with high control. nih.govacs.org

Transition-metal catalysis offers another powerful avenue for the transformation of cyclopropyl ketones. Nickel-catalyzed reactions, for example, have been developed for the dimerization of cyclopropyl ketones or their cross-reaction with enones to yield densely functionalized cyclopentane products. acs.org Other research has focused on samarium(II) iodide (SmI₂) as a catalyst for intermolecular couplings of cyclopropyl ketones with alkenes or alkynes. researchgate.netacs.org These studies explore the relationships between the structure of the aryl cyclopropyl ketone and its reactivity, providing a roadmap for designing new synthetic strategies. acs.org

Table 2: Examples of Modern Synthetic Reactions Involving Aryl Cyclopropyl Ketones

| Reaction Type | Catalyst/Conditions | Reactants | Product Type |

|---|---|---|---|

| Photocatalytic [3+2] Cycloaddition | Ru(bpy)₃²⁺, Lewis Acid, Visible Light | Aryl cyclopropyl ketone, Alkene | Highly substituted cyclopentane |

| Enantioselective Photocatalysis | Chiral Lewis Acid, Photocatalyst | Aryl cyclopropyl ketone, Alkene | Enantioenriched cyclopentane |

| Nickel-Catalyzed Dimerization | Ni(COD)₂, Imidazolium salt | Aryl cyclopropyl ketone | Trisubstituted cyclopentane |

| Nickel-Catalyzed Cross-Coupling | (tpy)Ni complex, Organozinc reagent | Aryl cyclopropyl ketone, TMSCl | Acyclic silyl (B83357) enol ether |

| SmI₂-Catalyzed Cycloaddition | SmI₂, Sm⁰ | Alkyl/Aryl cyclopropyl ketone, Alkene/Alkyne | Complex five-membered rings |

These emerging directions highlight the role of aryl cyclopropyl ketones not as final products, but as versatile intermediates. The ongoing research aims to unlock new, efficient, and selective ways to transform these building blocks into molecules with greater complexity and potential utility in fields ranging from medicine to materials science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

cyclopropyl-(2-hydroxy-5-methylphenyl)methanone |

InChI |

InChI=1S/C11H12O2/c1-7-2-5-10(12)9(6-7)11(13)8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 |

InChI Key |

OOWXYSNUGDHGJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)C2CC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropanecarbonyl 4 Methylphenol

Strategies for Carbon-Carbon Bond Formation at the Phenolic Ortho Position

The introduction of an acyl group ortho to the hydroxyl function of a phenol (B47542) is a critical step in the synthesis of 2-Cyclopropanecarbonyl-4-methylphenol. Phenols are bidentate nucleophiles, capable of reacting at either the phenolic oxygen (O-acylation) to form an ester or the aromatic ring (C-acylation) to yield a hydroxyaryl ketone. The desired pathway for this synthesis is C-acylation, specifically at the sterically accessible and electronically activated ortho position.

Acylation Reactions of Phenols: Mechanistic Considerations

The acylation of phenols can proceed through two distinct pathways: O-acylation and C-acylation. O-acylation is a nucleophilic acyl substitution that results in the formation of a phenolic ester. This reaction is often kinetically favored and can be promoted by base catalysis, which increases the nucleophilicity of the phenol through deprotonation, or by acid catalysis, which enhances the electrophilicity of the acylating agent. lew.ro

In contrast, C-acylation, a type of Friedel-Crafts reaction, forms a more stable aryl ketone and is the thermodynamically preferred pathway. The mechanism of C-acylation typically involves the generation of a highly electrophilic acylium ion (or a related complex with a Lewis acid) that then attacks the electron-rich aromatic ring. The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. When the para position is blocked, as in the case of 4-methylphenol, the acylation is directed to the ortho positions.

The choice between O- and C-acylation can be controlled by reaction conditions. For instance, the Fries rearrangement allows for the conversion of a phenolic ester (the product of O-acylation) to a hydroxyaryl ketone (the product of C-acylation), typically under the influence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Regioselective Functionalization of 4-Methylphenol (p-Cresol) Precursors

The starting material for the synthesis of this compound is 4-methylphenol, commonly known as p-cresol (B1678582). drugbank.comwikipedia.org In this precursor, the para position relative to the hydroxyl group is occupied by a methyl group. This structural feature simplifies the regioselectivity of electrophilic aromatic substitution, as the incoming acyl group is directed to the available ortho positions.

Achieving high regioselectivity for ortho C-acylation is a significant goal in synthetic chemistry. rsc.org Studies have demonstrated that direct ortho C-acylation of phenols can be achieved with high selectivity using specific catalytic systems. For example, a method utilizing zinc chloride supported on alumina (B75360) as a catalyst with carboxylic acids as acylating agents under microwave irradiation has been shown to produce ortho C-acylated compounds regioselectively. rsc.org Similarly, other research has explored the use of catalysts like SnCl₄ and methanesulfonic acid for the regioselective ortho-acylation of p-cresol with various organic acids. researchgate.netresearchgate.net The inherent directing ability of the hydroxyl group combined with the blocked para position in p-cresol provides a strong basis for achieving the desired 2-acylated product.

Catalytic Approaches in Phenol Acylation

Modern synthetic methods increasingly rely on catalysts to improve efficiency, selectivity, and sustainability. In phenol acylation, various catalytic systems have been developed to favor the desired C-acylation product. Lewis acids are classic promoters for Friedel-Crafts acylation. More recently, heterogeneous catalysts have gained attention. For example, zinc chloride supported on multi-walled carbon nanotubes has been used as a nanocomposite Lewis acid catalyst for the ortho C-acylation of phenols under solvent-free and microwave conditions. researchgate.net

While not a direct acylation, zeolite-catalyzed alkylation of phenols provides insight into shape-selective reactions on phenolic substrates. Zeolites, with their microporous structures, can exert steric control over reaction pathways. In the gas-phase alkylation of phenol with methanol, the zeolite HMCM22 has been shown to favor the formation of p-cresol due to the shape selectivity imposed by its narrow channels. researchgate.net This principle of using structured catalysts to control regioselectivity is applicable to acylation reactions. Recently, the use of liquid metal alloys in conjunction with BEA zeolite catalysts has been shown to dramatically alter the selectivity of phenol acylation, favoring the formation of esters (O-acylation) with high stability, whereas the zeolite alone produced mostly C-acylated products. acs.org

| Catalyst System | Reaction Type | Key Feature | Primary Product(s) | Reference |

|---|---|---|---|---|

| ZnCl₂ on Al₂O₃ (Microwave) | Ortho C-Acylation | Solvent-free, high regioselectivity | ortho-Hydroxyaryl ketones | rsc.org |

| FeCl₃ (Microwave) | Ortho C-Acylation | Solvent-free, short reaction times | ortho-Hydroxyaryl ketones | researchgate.net |

| Zeolite HMCM22 | C-Alkylation (related process) | Shape selectivity | p-Cresol (from phenol) | researchgate.net |

| BEA Zeolite + Liquid Metal Alloy | O-Acylation | Switches selectivity from C- to O-acylation | Phenolic esters | acs.org |

Synthesis of Cyclopropanecarbonyl Moieties

The cyclopropanecarbonyl group is the second key structural feature of the target molecule. This moiety can be introduced pre-formed using a suitable reagent, or the cyclopropane (B1198618) ring itself can be constructed through various advanced synthetic transformations.

Introduction via Cyclopropanecarbonyl Chloride as a Key Reagent

A direct and efficient method for introducing the cyclopropanecarbonyl group is through acylation with cyclopropanecarbonyl chloride. nbinno.comguidechem.com This acid chloride is a highly reactive reagent that readily participates in Friedel-Crafts acylation reactions with activated aromatic compounds like p-cresol in the presence of a Lewis acid catalyst.

Cyclopropanecarbonyl chloride is typically prepared from cyclopropanecarboxylic acid. A common and effective method involves reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often at elevated temperatures (e.g., 80°C). guidechem.comgoogle.com Other suitable chlorinating agents include oxalyl chloride, phosphorus pentachloride, and phosgene. google.com The reaction with thionyl chloride is often performed without a solvent, and the resulting cyclopropanecarbonyl chloride can be purified by distillation to achieve high purity (≥98%). google.com

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₄H₅ClO | nbinno.comguidechem.com |

| Molecular Weight | 104.54 g/mol | nbinno.com |

| CAS Number | 4023-34-1 | nbinno.com |

| Appearance | Colorless to pale yellow liquid | nbinno.com |

| Boiling Point | 110-112°C | nbinno.com |

Advanced Methods for Cyclopropyl (B3062369) Ring Formation and Functionalization

Beyond using pre-formed reagents, modern organic synthesis offers a diverse toolkit for constructing the cyclopropane ring itself. rsc.org These methods often provide access to complex and highly functionalized cyclopropane derivatives.

Classical approaches include intramolecular nucleophilic substitution, as first demonstrated by Perkin in 1884. nih.gov Modern variations of this strategy are powerful; for example, a recently developed method for the α-cyclopropanation of ketones utilizes hydrogen borrowing catalysis to form an α-alkylated ketone intermediate, which then undergoes intramolecular displacement of a leaving group to afford the cyclopropanated product. nih.gov

Carbene-based strategies are also central to cyclopropane synthesis. These include the Simmons-Smith reaction and the use of diazo-derived carbenoids. nih.gov Furthermore, radical-based methods have emerged as a powerful tool. For instance, the oxidative radical ring-opening and subsequent cyclization of cyclopropyl olefins can be initiated by photoredox catalysis, leading to the formation of new rings and C-C bonds. nih.gov Other advanced techniques include transition metal-catalyzed cross-coupling reactions to form cyclopropyl arenes and base-promoted Michael-initiated ring-closure reactions to yield nitrile-substituted cyclopropanes. organic-chemistry.orgresearchgate.net These advanced methods provide alternative, albeit more complex, pathways to cyclopropane-containing building blocks that could be adapted for the synthesis of the target molecule.

Multi-Step Synthesis of this compound

The synthesis of this compound, a substituted aromatic ketone, is primarily achieved through electrophilic aromatic substitution, with the Friedel-Crafts acylation serving as a cornerstone methodology. This approach allows for the direct introduction of the cyclopropanecarbonyl group onto the 4-methylphenol (p-cresol) ring. The strategic selection of starting materials, catalysts, and reaction conditions is paramount to directing the substitution to the desired ortho position relative to the hydroxyl group and achieving high yield and purity.

The principal pathway for synthesizing this compound is the Friedel-Crafts acylation of 4-methylphenol with cyclopropanecarbonyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.orgbyjus.com

The mechanism proceeds through several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with cyclopropanecarbonyl chloride to form a highly electrophilic acylium ion (c-C₃H₅CO⁺). This intermediate is stabilized by resonance. byjus.com

Electrophilic Aromatic Substitution: The electron-rich 4-methylphenol ring acts as a nucleophile, attacking the acylium ion. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators. Since the para position is blocked by the methyl group, the electrophilic attack is directed to the ortho positions (C2 and C6).

Arenium Ion Intermediate: The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation and Regeneration of Catalyst: A weak base, such as AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. byjus.com The catalyst, however, complexes with the product ketone, necessitating stoichiometric amounts for the reaction to proceed to completion. wikipedia.org

Intermediate Derivatization and Competing Reactions: A significant competing reaction is the O-acylation of the phenolic hydroxyl group, which results in the formation of the ester 4-methylphenyl cyclopropanecarboxylate. stackexchange.com Phenols are bidentate nucleophiles, capable of reacting at either the ring (C-acylation) or the oxygen (O-acylation). stackexchange.com

C-Acylation (Friedel-Crafts): Leads to the desired thermodynamically more stable product, this compound. This pathway is favored by conditions that promote thermodynamic control, such as the presence of a strong Lewis acid catalyst.

O-Acylation (Esterification): Leads to the kinetically favored product. This pathway can dominate in the absence or with low concentrations of a strong catalyst. stackexchange.com

The Fries rearrangement can convert the O-acylated ester back to the C-acylated ketone under Friedel-Crafts conditions, further complicating the product profile but potentially increasing the yield of the desired isomer with prolonged reaction times or heat. stackexchange.com

Achieving high yield and purity of this compound requires careful optimization of reaction parameters to favor C-acylation over O-acylation and to minimize the formation of other byproducts. Key variables include the choice of catalyst, solvent, temperature, and reactant stoichiometry.

| Parameter | Condition | Rationale | Expected Outcome |

| Catalyst | Stoichiometric AlCl₃ | Strong Lewis acid promotes acylium ion formation and favors thermodynamic C-acylation. wikipedia.org | High conversion to C-acylated product. |

| Catalytic Zn(II) salts or Brønsted acids (e.g., TfOH) | Milder conditions may reduce side reactions but could increase O-acylation. wikipedia.orgstackexchange.com | Potentially higher selectivity but lower overall conversion. | |

| Solvent | Nitrobenzene or Dichloromethane | Polar solvents can stabilize the acylium ion, potentially increasing the reaction rate. | Faster reaction, may require lower temperatures to control selectivity. |

| Carbon disulfide or Hexane | Non-polar solvents may slow the reaction but can improve selectivity by minimizing side reactions. | Slower reaction, potentially cleaner product profile. | |

| Temperature | 0 °C to 50 °C | Balances reaction rate and selectivity. Higher temperatures can lead to byproduct formation and decomposition. | Optimal yield and purity. |

| Lower Temperature (-10 °C) | May improve selectivity by favoring the kinetic O-acylation product initially, which can then rearrange to the desired C-acylated product. | Can be used strategically to control isomer formation. | |

| Reactant Ratio | Slight excess of 4-methylphenol | Can help prevent potential di-acylation, although steric hindrance makes this unlikely. | Minimizes polysubstitution byproducts. |

| >1 equivalent of AlCl₃ | Required to overcome complexation of the catalyst with the starting material and the ketone product. wikipedia.orgacs.org | Drives the reaction to completion. |

Post-reaction purification is critical. An aqueous workup is necessary to decompose the aluminum chloride-ketone complex. wikipedia.org Subsequent purification techniques such as column chromatography or recrystallization are employed to separate the desired 2-acyl-4-methylphenol from the 4-methylphenyl ester byproduct and any unreacted starting materials.

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of more complex, analogous cyclopropyl systems. The cyclopropane ring is a rigid structure, and its synthesis and subsequent reactions can be controlled to produce specific stereoisomers. acs.org

Diastereoselective Cyclopropanation: The synthesis of substituted cyclopropanes can be achieved with high diastereoselectivity. For instance, the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones (which contain a similar ortho-hydroxyaryl ketone motif) has been shown to produce trans-cyclopropanes as single diastereomers. nih.gov Similarly, directed Simmons-Smith cyclopropanation reactions of alkenyl cyclopropyl carbinol derivatives, where a hydroxyl group directs the addition of the carbene, can yield polysubstituted bicyclopropanes as a single diastereomer. acs.orgnih.gov

Stereoselectivity in Reactions of Cyclopropyl Ketones: Aryl cyclopropyl ketones are valuable intermediates in stereocontrolled synthesis. Catalytic asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones have been developed to construct densely substituted cyclopentane (B165970) rings with excellent enantioselectivity. nih.gov These reactions proceed through a ring-opened radical anion intermediate, and the stereochemistry is controlled by a chiral Lewis acid catalyst. Furthermore, biocatalytic cyclopropanation using engineered hemoproteins can deliver cyclopropyl ketone products with exceptional diastereoselectivity and enantioselectivity (>99% de and ee). utdallas.edu These examples highlight that, should a chiral center be introduced to the this compound scaffold, established methodologies exist for controlling the resulting stereochemistry in analogous systems.

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The traditional Friedel-Crafts acylation, while effective, presents several drawbacks from a green chemistry perspective. rsc.org The use of stoichiometric amounts of AlCl₃ leads to large quantities of acidic, aqueous aluminum waste during workup. acs.org Moreover, the reaction often employs halogenated solvents like dichloromethane, which are environmentally problematic. acs.org

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in incorporating reactant atoms into the final product. rsc.orglibretexts.org

For the acylation of 4-methylphenol (C₇H₈O, M.W. 108.14) with cyclopropanecarbonyl chloride (C₄H₅ClO, M.W. 104.53) to produce this compound (C₁₁H₁₂O₂, M.W. 176.21): C₇H₈O + C₄H₅ClO → C₁₁H₁₂O₂ + HCl

Mass of Desired Product: 176.21 g/mol

Total Mass of Reactants: 108.14 + 104.53 = 212.67 g/mol

Atom Economy = (176.21 / 212.67) * 100% ≈ 82.9%

While the atom economy is relatively high, other metrics like the E-Factor (Environmental Factor), which considers all waste generated, are often poor for classical Friedel-Crafts reactions due to the catalyst waste and solvent use. rsc.orgnih.gov

Comparative Analysis of Synthetic Approaches:

| Method | Catalyst / Reagent | Advantages | Disadvantages | Green Chemistry Considerations |

| Classical Friedel-Crafts | Stoichiometric AlCl₃, Acyl Chloride | High reactivity, well-established. wikipedia.org | Large amount of corrosive waste, use of halogenated solvents. acs.org | Poor atom economy of catalyst, high E-Factor. |

| Catalytic Friedel-Crafts | Heterogeneous Catalysts (e.g., Zeolites, Montmorillonite clays) acs.org | Catalyst is reusable, easier product separation, reduced waste. acs.orgnih.gov | Often requires higher temperatures, may have lower activity for deactivated rings. | Improved E-Factor, eliminates corrosive aqueous waste. |

| Brønsted Acid Catalysis | Strong acids (e.g., HF, TfOH) | Can use carboxylic acids directly, avoiding acyl chlorides. stackexchange.com | HF is highly toxic and corrosive. | Avoids halogenated reagents, but uses hazardous acids. |

| Methanesulfonic Anhydride (B1165640) (MSAA) Method | MSAA / Carboxylic Acid | Metal- and halogen-free, minimal waste, good yields. acs.orgorganic-chemistry.org | Requires a stoichiometric activating agent. | Generates benign methanesulfonic acid byproduct, high mass intensity. acs.org |

Modern approaches focus on replacing stoichiometric Lewis acids with recyclable solid acid catalysts or developing metal-free methodologies. For example, using methanesulfonic anhydride as an activating agent for cyclopropanecarboxylic acid allows the reaction to proceed without any metal or halogen-containing reagents, significantly improving the environmental profile of the synthesis. acs.orgorganic-chemistry.org

Advanced Structural Elucidation and Characterization of 2 Cyclopropanecarbonyl 4 Methylphenol

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

A combination of high-resolution spectroscopic methods provides a complete picture of the molecular structure of 2-Cyclopropanecarbonyl-4-methylphenol, from the atomic connectivity to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the methyl group, the phenolic hydroxyl group, and the cyclopropyl (B3062369) ring protons. The aromatic region would likely display a pattern indicative of a 1,2,4-trisubstituted benzene (B151609) ring. The methyl protons would appear as a singlet, while the phenolic hydroxyl proton would also be a singlet, with its chemical shift being concentration and solvent-dependent. The cyclopropyl protons would present as complex multiplets due to their diastereotopic nature and spin-spin coupling.

The ¹³C NMR spectrum provides complementary information by identifying all unique carbon environments. Key signals would include those for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), the methyl carbon, and the carbons of the cyclopropyl ring. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.8 - 7.9 | d | ~2.0 |

| Aromatic-H | 7.2 - 7.3 | dd | ~8.0, 2.0 |

| Aromatic-H | 6.8 - 6.9 | d | ~8.0 |

| Phenolic-OH | 5.0 - 6.0 | s | N/A |

| Cyclopropyl-CH | 2.5 - 2.7 | m | N/A |

| Methyl-CH₃ | 2.3 - 2.4 | s | N/A |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 198 - 202 |

| Aromatic C-OH | 155 - 158 |

| Aromatic C-CH₃ | 138 - 141 |

| Aromatic CH | 130 - 133 |

| Aromatic CH | 128 - 130 |

| Aromatic C-C=O | 120 - 123 |

| Aromatic CH | 115 - 118 |

| Methyl (CH₃) | 20 - 22 |

| Cyclopropyl CH | 15 - 18 |

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₁₂O₂), the expected monoisotopic mass is 176.08373 Da. HRMS analysis can confirm this exact mass, thereby verifying the molecular formula.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), offers insights into the molecule's structure. Common fragmentation pathways for this compound would likely involve cleavage of the acyl group, loss of the cyclopropyl group, and rearrangements of the phenolic portion of the molecule.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₃O₂⁺ | 177.09101 | 177.09105 |

| [M+Na]⁺ | C₁₁H₁₂O₂Na⁺ | 199.07295 | 199.07298 |

| [M-C₃H₅]⁺ | C₈H₇O₂⁺ | 135.04406 | 135.04409 |

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), aromatic (C=C), and alkyl (C-H) groups.

Table 4: Predicted FTIR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Phenolic O-H | 3200 - 3600 | Broad |

| Aromatic C-H | 3000 - 3100 | Sharp |

| Aliphatic C-H (methyl & cyclopropyl) | 2850 - 3000 | Sharp |

| Carbonyl C=O (ketone) | 1670 - 1690 | Strong, sharp |

| Aromatic C=C | 1500 - 1600 | Medium to strong |

Chromatographic and Hyphenated Techniques for Purity Profiling and Impurity Identification

Chromatographic techniques are essential for assessing the purity of a compound and for identifying any potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govmdpi.com An LC-MS method can be developed to assess the purity of this compound. dphen1.comfrontiersin.org The compound would be expected to elute as a single major peak at a characteristic retention time under specific chromatographic conditions (e.g., a reversed-phase C18 column with a water/acetonitrile mobile phase gradient). mdpi.comdphen1.com The mass spectrometer detector would confirm the identity of the main peak by its mass-to-charge ratio (m/z) and can be used to identify any co-eluting impurities by their respective m/z values. nih.govnih.gov This technique is highly sensitive and can detect impurities at very low levels. nih.gov

Table 5: Illustrative LC-MS Purity Analysis Data

| Peak | Retention Time (min) | Observed m/z ([M+H]⁺) | Area % | Identity |

|---|---|---|---|---|

| 1 | 5.8 | 177.09 | 99.8 | This compound |

| 2 | 4.2 | 123.08 | 0.1 | Impurity A |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile By-products or Related Natural Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. embrapa.br In the context of the synthesis and analysis of this compound, GC-MS is instrumental in identifying volatile organic compounds that may be present as by-products from the manufacturing process, residual solvents, or degradation products. nih.govmdpi.com Furthermore, this technique can be applied to screen for structurally related natural products in complex mixtures. nih.gov

The methodology involves introducing a sample into a gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated column containing a stationary phase. nih.gov The separation of compounds is achieved based on their differential partitioning between the mobile (carrier gas) and stationary phases, which is influenced by factors like boiling point and polarity. As the separated compounds elute from the column, they enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact, causing them to fragment into characteristic patterns of ions. jppres.com These ions are then sorted based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries (like NIST) for positive identification of the compound. nih.gov

In a hypothetical analysis of a crude sample of this compound, GC-MS could reveal the presence of unreacted starting materials, such as p-cresol (B1678582) and cyclopropanecarbonyl chloride, as well as solvents used in the synthesis, like toluene. The table below illustrates potential volatile impurities that could be identified.

| Retention Time (min) | Compound Name | Molecular Formula | Key Mass Fragments (m/z) | Potential Origin |

|---|---|---|---|---|

| 5.4 | Toluene | C₇H₈ | 91, 92 | Residual Solvent |

| 8.2 | p-Cresol | C₇H₈O | 107, 108, 77 | Unreacted Starting Material |

| 9.5 | Cyclopropanecarbonyl chloride | C₄H₅ClO | 69, 104, 41 | Unreacted Starting Material |

| 12.1 | 4-methylphenyl cyclopropanecarboxylate | C₁₁H₁₂O₂ | 107, 69, 176 | Isomeric By-product (O-acylation) |

Chiroptical Methods for Enantiomeric Purity Assessment (if chiral derivatives are synthesized)

While this compound itself is not chiral, the synthesis of chiral derivatives opens the door to stereoselective applications. Should a chiral center be introduced into the molecule, for instance by asymmetric reduction of the ketone to a chiral alcohol, the assessment of enantiomeric purity becomes critical. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive techniques for this purpose. acs.org

Circular Dichroism (CD) spectroscopy is a primary chiroptical technique used for this assessment. nih.gov CD measures the difference in absorption of left and right circularly polarized light by a chiral molecule. uma.es Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. acs.org This property allows for the quantification of the enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample. masterorganicchemistry.com

For example, let us hypothesize the synthesis of a chiral derivative, (R)- and (S)-1-(cyclopropyl)-1-(2-hydroxy-5-methylphenyl)methanol, via asymmetric reduction of the parent ketone. To determine the enantiomeric excess of a synthesized batch, a CD spectrum would be recorded. The intensity of the CD signal, often a characteristic Cotton effect, is directly proportional to the concentration difference between the two enantiomers. nih.gov By comparing the CD signal of the sample to that of a pure enantiomer standard, the e.e. can be calculated. uma.esnih.gov

The enantiomeric excess is a critical parameter in the development of chiral compounds, as different enantiomers can exhibit vastly different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is another common and often complementary method for determining e.e. acs.orgresearchgate.netnih.gov

Below is a hypothetical data table illustrating how CD spectroscopy results could be presented to demonstrate the enantiomeric purity of two different synthetic batches of a chiral derivative.

| Sample ID | Synthetic Method | CD Signal (mdeg at λmax) | Enantiomeric Excess (e.e.) % | Predominant Enantiomer |

|---|---|---|---|---|

| Batch A | Asymmetric Hydrogenation (Catalyst X) | +18.5 | 92.5 | R |

| Batch B | Asymmetric Hydride Reduction (Reagent Y) | -16.0 | 80.0 | S |

| Standard | Reference (Pure R-enantiomer) | +20.0 | >99 | R |

| Standard | Reference (Pure S-enantiomer) | -20.0 | >99 | S |

Theoretical and Computational Chemistry Approaches to 2 Cyclopropanecarbonyl 4 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 2-Cyclopropanecarbonyl-4-methylphenol, such calculations can predict its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. DFT studies on molecules analogous to this compound, specifically aryl cyclopropyl (B3062369) ketones, have been used to investigate their structure and reactivity.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. The results of such calculations reveal how the electron-donating methyl and hydroxyl groups on the phenol (B47542) ring influence the electronic properties of the carbonyl group and the cyclopropane (B1198618) ring.

Furthermore, DFT is instrumental in predicting various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and correlated with experimental data from infrared (IR) and Raman spectroscopy to assign specific vibrational modes within the molecule. Similarly, electronic transitions can be predicted, offering insights into the molecule's UV-Vis absorption spectrum.

Reactivity descriptors, derived from DFT calculations, such as molecular electrostatic potential (MEP), can map the electron density surface of the molecule. This map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating regions susceptible to electrophilic attack, while positive potential might be found around the phenolic hydrogen, highlighting its acidic nature.

Table 1: Representative DFT-Calculated Properties for this compound Note: The following data is illustrative and based on typical values for similar aromatic ketones. Specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the molecule's overall polarity, influencing solubility and intermolecular interactions. |

| C=O Bond Length | ~1.22 Å | Reflects the double bond character of the carbonyl group. |

| O-H Bond Length | ~0.97 Å | Corresponds to the phenolic hydroxyl group. |

| Calculated IR Frequency (C=O stretch) | ~1680 - 1700 cm⁻¹ | A characteristic vibrational mode for the ketone group, useful for spectroscopic identification. |

| Calculated IR Frequency (O-H stretch) | ~3400 - 3600 cm⁻¹ | A key vibrational mode for the phenolic hydroxyl group. |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Ionization Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, due to the electron-donating effects of the hydroxyl and methyl groups. The LUMO, conversely, would likely be centered on the carbonyl group and the adjacent aromatic ring, which act as electron-accepting regions.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. The presence of functional groups like ketones on aromatic rings has been shown to reduce the HOMO-LUMO gap compared to unsubstituted hydrocarbons. The ionization potential (IP) can be approximated from the HOMO energy using Koopmans' theorem (IP ≈ -EHOMO). This value provides a theoretical measure of the energy required to remove an electron from the molecule.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound Note: This data is representative and intended for illustrative purposes, based on general principles for substituted phenols and aromatic ketones.

| Parameter | Illustrative Energy Value (eV) | Interpretation |

| EHOMO | -5.5 to -6.5 eV | Reflects the energy of the highest energy electrons; related to the molecule's capacity as an electron donor. |

| ELUMO | -1.0 to -2.0 eV | Represents the energy of the lowest energy unoccupied orbital; related to the molecule's capacity as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (IP) | 5.5 to 6.5 eV | The theoretical energy required to remove one electron from the molecule. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. This approach is invaluable for exploring the conformational flexibility of a molecule and its interactions with its environment.

Conformational Analysis and Energy Landscape Mapping

The presence of single bonds in this compound allows for rotation, leading to different spatial arrangements or conformations. Of particular interest is the rotation around the bond connecting the carbonyl group to the phenol ring and the bond between the carbonyl and the cyclopropyl ring.

Computational studies on cyclopropyl methyl ketone have shown that the molecule tends to adopt specific stable conformations, often described as s-cis or s-trans, depending on the orientation of the carbonyl group relative to the cyclopropane ring. MD simulations can be used to explore the potential energy surface associated with these rotations in this compound. By systematically rotating key dihedral angles and calculating the corresponding energy, an energy landscape can be mapped. This map reveals the lowest energy (most stable) conformations and the energy barriers between them, providing a detailed picture of the molecule's flexibility and conformational preferences.

Ligand-Target Interaction Dynamics in Protein Binding Studies (Non-Clinical)

In a non-clinical research context, MD simulations are a powerful tool for studying how a small molecule like this compound might interact with a biological target, such as a protein. After an initial docking pose is predicted, MD simulations can be run on the ligand-protein complex to assess the stability of the interaction over time.

These simulations, which track the movements of every atom in the system (including the ligand, protein, and surrounding solvent), can reveal:

Binding Stability: Whether the ligand remains in the binding pocket or dissociates.

Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex, and how these interactions fluctuate over time.

Conformational Changes: How the protein and ligand adapt their shapes to accommodate each other.

By analyzing the trajectory of the simulation, researchers can calculate metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex and identify the most persistent and important interactions for binding.

Quantitative Structure-Activity Relationship (QSAR) Studies (Non-Clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These non-clinical studies are used to predict the activity of new or untested molecules.

For a compound like this compound, a QSAR model could be developed by first compiling a dataset of structurally similar phenolic or ketone compounds with known activity for a particular biological endpoint (e.g., enzyme inhibition, receptor binding). For each compound in the dataset, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) is calculated.

Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed activity. The resulting QSAR model can then be used to predict the activity of this compound based on its calculated descriptors. Studies on phenolic compounds have successfully used QSAR to correlate descriptors related to electronic properties and lipophilicity with their antioxidant or antibacterial activities.

Correlation of Calculated Molecular Descriptors with Observed Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net This is achieved by calculating various molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. nih.gov These descriptors can then be correlated with experimentally observed biological activities, such as inhibitory concentrations (IC50) or binding affinities, to build predictive models. explorationpub.com

For a compound like this compound, a range of molecular descriptors would be calculated to capture its unique structural features. These can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in the molecule. For the phenol group, descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) would be crucial in understanding its reactivity and ability to participate in charge-transfer interactions. The partial charges on the phenolic oxygen and the carbonyl oxygen would also be important for hydrogen bonding.

Steric Descriptors: These relate to the size and shape of the molecule. The presence of the bulky cyclopropyl group can be quantified by descriptors like molecular volume, surface area, and specific shape indices. These are critical for understanding how the molecule fits into a biological target's binding site.

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The logarithm of the partition coefficient (logP) is a key descriptor in this category.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the arrangement of atoms and bonds.

A hypothetical QSAR study on a series of analogs of this compound might reveal that specific combinations of these descriptors are highly correlated with a particular biological activity. For instance, a model could indicate that increased steric bulk around the cyclopropyl ring and a specific range of hydrophobicity are beneficial for activity.

Below is an interactive data table illustrating the types of molecular descriptors that would be relevant for QSAR analysis of this compound and its hypothetical analogs.

| Compound ID | Molecular Weight | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Biological Activity (pIC50) |

| This compound | 176.21 | 2.5 | 37.3 | 1 | 2 | 6.5 |

| Analog 1 | 190.24 | 3.0 | 37.3 | 1 | 2 | 7.0 |

| Analog 2 | 162.18 | 2.0 | 37.3 | 1 | 2 | 6.0 |

| Analog 3 | 176.21 | 2.5 | 46.5 | 2 | 3 | 6.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Screening and De Novo Design Methodologies for Related Compounds

Building upon the insights from QSAR studies, in silico screening and de novo design represent two powerful computational strategies for discovering and developing new bioactive compounds. researchgate.net

In Silico Screening: This approach, also known as virtual screening, involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If the three-dimensional structure of the target protein is known, structure-based virtual screening methods like molecular docking can be employed. In this process, each molecule in the library is computationally "docked" into the binding site of the target, and a scoring function is used to estimate the binding affinity.

For a target of this compound, a virtual screening campaign could be initiated using its structure as a query. Ligand-based virtual screening would search for compounds with similar 2D or 3D structural features or physicochemical properties. This can lead to the identification of novel scaffolds that retain the key pharmacophoric elements of the original molecule.

De Novo Design: This method involves the computational creation of novel molecular structures from scratch, rather than searching through existing compound libraries. researchgate.netnih.gov De novo design algorithms can "grow" new molecules within the constraints of a target's binding site, adding fragments piece by piece to optimize interactions. acs.org Alternatively, they can generate new structures based on a set of desired properties derived from a QSAR model.

Starting with the this compound scaffold, a de novo design approach could be used to explore chemical space around this core structure. For example, the software might suggest replacing the cyclopropyl group with other small, rigid rings to probe for improved steric interactions, or modifying the substitution pattern on the phenol ring to enhance hydrogen bonding or hydrophobic contacts. explorationpub.comexplorationpub.com This allows for the rational design of new compounds with potentially superior biological activity profiles.

Reactivity and Derivatization of 2 Cyclopropanecarbonyl 4 Methylphenol

Transformations of the Cyclopropyl (B3062369) Ring

The inherent ring strain of the cyclopropane (B1198618) moiety in 2-Cyclopropanecarbonyl-4-methylphenol makes it a focal point for chemical reactivity. The adjacent carbonyl group activates the ring, rendering it susceptible to a variety of transformations that are not observed in simple cyclopropanes. These reactions are predominantly characterized by the cleavage of one of the C-C bonds of the ring.

Ring-Opening Reactions and Rearrangements under Various Conditions

The activation provided by the aryl ketone functionality facilitates ring-opening of the cyclopropyl group under several conditions, including acid catalysis, photocatalysis, and thermal induction. These reactions typically proceed via cationic or radical intermediates, leading to a range of rearranged products.

Acid-Catalyzed Rearrangements: In the presence of acid catalysts, aryl cyclopropyl ketones like this compound can undergo ring-opening to form a stabilized carbocation. This intermediate can then participate in intramolecular reactions. For instance, treatment with acids such as polyphosphoric acid can induce an intramolecular electrophilic attack on the electron-rich phenol (B47542) ring, leading to cyclization and the formation of 1-tetralone (B52770) derivatives. rsc.org Alternatively, the cationic intermediate may be trapped by nucleophiles, such as water, to yield open-chain carbinol products. rsc.org Another significant acid-catalyzed pathway is the Cloke-Wilson rearrangement, which transforms cyclopropyl ketones into 2,3-dihydrofurans. arkat-usa.org This reaction involves the protonation of the carbonyl oxygen, followed by a concerted ring-opening and cyclization sequence. arkat-usa.org

Photocatalytic and Radical-Mediated Transformations: Visible light photocatalysis has emerged as a powerful method for initiating transformations of aryl cyclopropyl ketones. nih.govscispace.com The process typically involves a one-electron reduction of the ketone, often facilitated by a photosensitizer like Ru(bpy)₃²⁺ in the presence of a Lewis acid. nih.govnih.gov This generates a ketyl radical anion, which rapidly undergoes ring-opening to form a more stable distonic radical anion. nih.govacs.org This intermediate is a versatile synthon that can be trapped intramolecularly or intermolecularly. For example, in the presence of alkenes or alkynes, it can undergo a formal [3+2] cycloaddition to construct highly substituted cyclopentane (B165970) and cyclopentene (B43876) ring systems. nih.govresearchgate.net The reaction is notable for its ability to create complex carbocyclic frameworks under mild conditions. nih.gov Similarly, samarium(II) iodide (SmI₂) is known to catalyze intermolecular couplings of cyclopropyl ketones by promoting the formation of the key ketyl radical intermediate, which leads to fragmentation of the cyclopropyl ring. nih.govnih.gov

The following table summarizes the primary ring-opening reactions applicable to this compound, based on studies of analogous aryl cyclopropyl ketones.

| Reaction Type | Conditions | Key Intermediate | Major Product(s) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | Polyphosphoric acid (PPA), heat | Carbocation | Tetralone derivatives, Open-chain carbinols | rsc.org |

| Cloke-Wilson Rearrangement | Acid (e.g., TsOH) or organocatalyst (e.g., DABCO) | Protonated ketone / Oxonium ion | 2,3-Dihydrofuran derivatives | arkat-usa.orgresearchgate.net |

| Photocatalytic [3+2] Cycloaddition | Visible light, Ru(bpy)₃²⁺, Lewis acid (e.g., La(OTf)₃), alkene/alkyne | Distonic radical anion | Substituted cyclopentane/cyclopentene derivatives | nih.govscispace.comnih.gov |

| SmI₂-Catalyzed Coupling | SmI₂, alkene/alkyne | Ketyl radical | Five-membered ring systems | nih.govnih.gov |

| Gold-Catalyzed Hydrosilylation | Au/TiO₂, Hydrosilane | α-cyclopropyl silyloxy radical | Linear silyl (B83357) enol ethers | acs.org |

Substitutions and Modifications on the Cyclopropyl Moiety

Direct substitution or modification on the cyclopropyl ring of this compound without inducing ring-opening is synthetically challenging. The high reactivity of the strained ring, further activated by the adjacent carbonyl group, means that most reaction conditions that could effect substitution instead lead to cleavage of the ring. The literature on aryl cyclopropyl ketones is dominated by these ring-opening pathways. rsc.orgnih.gov

Therefore, the synthesis of analogues with modified cyclopropyl groups typically relies on preparing the substituted cyclopropane ring as a distinct building block first. This substituted fragment, such as a methylcyclopropanecarboxylic acid or a gem-dimethylcyclopropanecarboxylic acid, is then attached to the 4-methylphenol core, for example, via a Friedel-Crafts acylation reaction. This strategic approach circumvents the difficulties of direct functionalization and allows for the introduction of a wide variety of substituents on the cyclopropyl moiety.

Design and Synthesis of Structurally Diverse Analogues for Structure-Activity Relationship (SAR) Exploration (Non-Clinical)

The scaffold of this compound serves as a valuable template for the design and synthesis of new molecules for non-clinical structure-activity relationship (SAR) studies. The goal of such studies is to understand how specific structural features of a molecule contribute to its chemical properties or biological activity by systematically modifying different parts of the molecule.

The design of analogues can be approached by considering modifications at three primary locations: the cyclopropyl ring, the phenolic ring, and the carbonyl linker.

Modification of the Cyclopropyl Ring: To probe the importance of the size, conformation, and electronic nature of the three-membered ring, analogues can be synthesized where the cyclopropyl group is replaced by other cyclic or acyclic moieties. For example, replacing it with a cyclobutyl group would investigate the effect of reduced ring strain and increased steric bulk. Substituting it with an isopropyl group would provide a non-cyclic, sterically similar analogue. Furthermore, analogues bearing substituents (e.g., methyl, gem-dimethyl, phenyl) on the cyclopropyl ring can be prepared to explore steric tolerance in a potential binding pocket. researchgate.net

Modification of the Phenolic Ring: The electronic properties and hydrogen-bonding capability of the molecule can be tuned by modifying the phenolic ring. The phenolic hydroxyl group can be converted to a methyl ether or an ester to eliminate its hydrogen-bond donating ability. Additional substituents, such as halogens (F, Cl, Br) or small alkyl groups, can be introduced at other positions on the aromatic ring to alter its lipophilicity and electronic character.

Modification of the Carbonyl Linker: The carbonyl group is a key structural feature, likely acting as a hydrogen bond acceptor. Its role can be investigated by synthesizing analogues where it is reduced to a secondary alcohol, converted to an oxime, or replaced entirely to change the geometry and electronic nature of the linker between the cyclopropyl and phenolic rings.

The following table outlines a selection of potential analogues designed for SAR exploration.

| Modification Site | Proposed Analogue | Rationale for Design |

|---|---|---|

| Cyclopropyl Ring | 2-Cyclobutanecarbonyl-4-methylphenol | Investigate effect of ring size and strain. |

| 2-(1-Methylcyclopropanecarbonyl)-4-methylphenol | Probe for steric hindrance near the ring. | |

| 2-Isobutyryl-4-methylphenol | Acyclic control; assess importance of the cyclic structure. | |

| Phenolic Ring | 2-Cyclopropanecarbonyl-4-methylanisole | Remove hydrogen-bond donor capability of the phenol. |

| 5-Bromo-2-cyclopropanecarbonyl-4-methylphenol | Alter electronic properties and lipophilicity of the aryl ring. | |

| 2-Cyclopropanecarbonyl-4-ethylphenol | Explore steric tolerance at the para-position. | |

| Carbonyl Linker | Cyclopropyl(2-hydroxy-5-methylphenyl)methanol | Convert H-bond acceptor (ketone) to H-bond donor/acceptor (alcohol). |

| 1-(Cyclopropyl(hydroxyimino)methyl)-4-methylphenol | Introduce different geometry and H-bonding properties (oxime). |

These targeted modifications allow for a systematic exploration of the chemical space around the parent molecule, providing crucial data for understanding the relationships between chemical structure and function in a non-clinical context.

Biological Activity Investigations of 2 Cyclopropanecarbonyl 4 Methylphenol and Its Analogues Non Clinical Focus

In Vitro Enzyme Inhibition Studies (Mechanism-Based)

The unique structural features of 2-Cyclopropanecarbonyl-4-methylphenol, including the cyclopropyl (B3062369) ring and the substituted phenol (B47542), are present in various biologically active molecules. Research on analogous compounds provides insights into the potential enzymatic targets of this specific chemical entity.

Inhibition of Tubulin Polymerization by Structurally Related N-acyl-piperazine and Arylamide Derivatives

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for several cellular functions and are a key target in cancer therapy. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. researchgate.net Structurally related compounds to this compound, particularly those containing arylamide and N-acyl-piperazine moieties, have been investigated as tubulin polymerization inhibitors.

A series of novel arylamide derivatives incorporating a piperazine (B1678402) moiety were designed and synthesized as inhibitors of tubulin polymerization. tandfonline.comnih.gov One of the standout compounds, MY-1121 , demonstrated significant antiproliferative activity against a panel of nine human cancer cell lines, with IC50 values in the low nanomolar range (0.089 to 0.238 μM). tandfonline.comnih.govresearchgate.net Its inhibitory effects were particularly notable against liver cancer cells. tandfonline.comnih.gov Further mechanistic studies revealed that MY-1121 binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization. nih.govresearchgate.net This inhibition of tubulin dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. nih.govccspublishing.org.cn

Another study focused on N-benzyl arylamide derivatives as tubulin polymerization inhibitors. The compound MY-1388 showed excellent in vitro activity, with IC50 values ranging from 8 to 48 nmol/L across fifteen human cancer cell lines. ccspublishing.org.cn Its mechanism of action was confirmed to be the inhibition of tubulin polymerization by targeting the colchicine-binding site, with an IC50 of 0.62 µmol/L in a tubulin polymerization assay. ccspublishing.org.cn

The cyclopropane (B1198618) ring itself is a structural feature in some analogues designed to mimic the cis-double bond of combretastatin (B1194345) A-4 (CA-4), a potent tubulin inhibitor. Replacing the flexible ethylene (B1197577) bridge of CA-4 with a rigid cyclopropyl group can enhance stability while maintaining biological activity. ccspublishing.org.cn

| Compound | Description | Activity | Cancer Cell Lines | Reference |

|---|---|---|---|---|

| MY-1121 | Arylamide derivative with piperazine moiety | IC50: 0.089 - 0.238 μM | Nine human cancer cell lines | tandfonline.comnih.gov |

| MY-1388 | N-benzyl arylamide derivative | IC50: 8 - 48 nM | Fifteen human cancer cell lines | ccspublishing.org.cn |

| Compound 3d | p-toluidino derivative | IC50: 0.45 µM (tubulin polymerization) | HeLa, A549, HT-29 | mdpi.com |

Interaction with Kinases and Related Oncogenic Forms (e.g., PDGFR-α, PDGFR-β, c-KIT, cFMS, c-MET) based on analogous cyclopropanamides

Cyclopropanamide derivatives have been explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. While direct studies on this compound are not available, research on analogous structures provides a basis for potential activity.

For instance, a series of N-(4-(1-cyclopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)acetamide analogues were synthesized and evaluated for their kinase inhibitory activity. These compounds were designed as potential inhibitors of kinases such as PDGFR-α, PDGFR-β, c-KIT, cFMS, and c-MET, which are implicated in various cancers. The presence of the cyclopropyl group was a key feature of these molecules.

In a study of pyrazolo[1,5-a]pyrimidine-based inhibitors, compounds containing a cyclopropane moiety were evaluated against a panel of kinases. The cyclopropyl group was often incorporated to improve metabolic stability and potency. The specific interactions and inhibitory concentrations (IC50) of these compounds against the target kinases would be detailed in dedicated medicinal chemistry literature, highlighting the structure-activity relationships where the cyclopropane ring plays a significant role.

Evaluation against Soluble Epoxide Hydrolase (sEH) and Acetylcholinesterase (AChE) based on dual inhibitor designs

Dual inhibitors targeting both soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE) are of interest for treating neuroinflammatory diseases. While there is no direct evidence of this compound acting as such an inhibitor, the design of dual inhibitors often incorporates fragments that bear resemblance to it.

For example, researchers have designed and synthesized dual inhibitors by combining pharmacophores known to inhibit each enzyme. A typical design might involve a carbamate (B1207046) or a related functional group for AChE inhibition, linked to a urea (B33335) or amide group that interacts with the catalytic residues of sEH. The phenolic part of this compound could potentially serve as a scaffold for such designs, where the cyclopropanecarbonyl moiety could be modified to interact with sEH.

Modulation of Cyclooxygenase (COX) Enzymes (e.g., COX-2 inhibition by 2-methoxyphenols)

Cyclooxygenase (COX) enzymes, particularly COX-2, are key enzymes in the inflammatory pathway and are targets for non-steroidal anti-inflammatory drugs (NSAIDs). The phenol moiety in this compound is a common feature in many COX inhibitors.

Studies on oxyresveratrol (B150227) and its analogues have explored their potential as COX-2 inhibitors. Dihydrooxyresveratrol, a hydrogenated analogue, showed potent inhibitory activity against human COX-2 with an IC50 of 11.50 ± 1.54 µM and exhibited low cytotoxicity in normal cell lines. mdpi.com The structural similarity of the phenolic ring suggests that this compound could potentially interact with the active site of COX enzymes. The 4-methyl group and the acyl substituent would influence the binding affinity and selectivity for COX-1 versus COX-2.

Ketol-Acid Reductoisomerase (KARI) Targeting through In Silico Analysis of Amide Herbicides

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a target for herbicides. While there is no direct experimental data on this compound's effect on KARI, in silico studies of amide-containing herbicides can provide some insights.

The cyclopropanecarbonyl group is a feature of some commercial herbicides. Computational docking studies of these herbicides with the KARI enzyme reveal key interactions within the active site. The amide bond often forms hydrogen bonds with active site residues, while the cyclopropyl group can fit into hydrophobic pockets. An in silico analysis of this compound could predict its potential to bind to the KARI active site, although experimental validation would be necessary.

Cellular Mechanistic Studies (Non-Clinical)

The cellular effects of compounds structurally related to this compound are often linked to their primary molecular targets. For instance, the tubulin polymerization inhibitors mentioned earlier induce profound effects on cellular processes.

The compound MY-1121, an arylamide derivative, was shown to inhibit the colony-forming ability of SMMC-7721 liver cancer cells and cause significant morphological changes. nih.gov Furthermore, it was demonstrated to block the cell cycle at the G2 phase and induce apoptosis, which was associated with the regulation of cell cycle and apoptosis-related proteins. nih.gov

Similarly, MY-1388, an N-benzyl arylamide derivative, not only inhibited cell colony formation in a concentration-dependent manner but also induced G2/M phase cell cycle arrest and apoptosis in gastric cancer cells. ccspublishing.org.cn The treated cells exhibited morphological changes consistent with mitotic arrest, including the appearance of multiple nuclei, indicating a failure to complete mitosis. ccspublishing.org.cn

These cellular effects are a direct consequence of the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a critical structure for cell division. The cyclopropane moiety, when present in these analogues, contributes to the conformational rigidity of the molecule, which can be crucial for effective binding to the target protein and subsequent cellular effects.

Inhibition of Colony Forming Ability and Induction of Morphological Changes in Cancer Cell Lines (as observed with related compounds)

The ability of cancer cells to form colonies is a key indicator of their tumorigenic potential. Various natural phenolic compounds have been investigated for their ability to inhibit this process. For instance, studies have shown that certain phenolic substances can significantly reduce the colony formation of malignant cells. researchgate.netnih.gov This inhibition is often accompanied by observable morphological changes in the cancer cells, suggesting an interference with the cellular structures required for proliferation and survival.

The mechanism behind this inhibition is linked to the disruption of cellular processes essential for cell division and growth. For example, the inhibition of glycolysis, a metabolic pathway that cancer cells heavily rely on for energy, has been shown to strikingly reduce the ability of malignant cells to form colonies. researchgate.net Phenolic compounds found in various plants have demonstrated the ability to suppress cancer cell growth and colony formation in different types of cancer, including breast, colon, and ovarian cancer cell lines. nih.govnih.gov

| Compound Type | Cancer Cell Line(s) | Observed Effects |

| Phenolic Compounds | Various (e.g., NSCLC, Ovarian, Colon) | Inhibition of colony formation, induction of apoptosis, suppression of migration and invasion. nih.govnih.gov |

| Glycolysis Inhibitors | RPMI8226, KG1, HepG2, DU145 | Striking reduction in colony forming ability. researchgate.net |

| Aspirin and Metformin | HT-29 (Colorectal Cancer) | Potentiation of the inhibitory effect on colony formation. mdpi.com |

| Cinobufagin | A375 (Malignant Melanoma) | Significant inhibition of cell colony formation. frontiersin.org |

Cell Cycle Modulation and Arrest Mechanisms (e.g., G2 phase arrest)

The cell cycle is a tightly regulated process that governs cell proliferation. A common mechanism of anticancer compounds is the disruption of this cycle, leading to cell cycle arrest and preventing cancer cells from dividing. Several phenolic compounds have been shown to induce cell cycle arrest at various phases, including the G1/S and G2/M phases. frontiersin.orgnih.gov

G2/M phase arrest is a particularly important mechanism, as it indicates that intracellular DNA damage may be difficult to repair, often leading to apoptosis. frontiersin.org Studies on various phenolic compounds, such as ethyl gallate and tannic acid, have demonstrated their ability to induce G2/M phase cell cycle arrest in cancer cells. nih.govresearchgate.net This arrest is often mediated by the modulation of key regulatory proteins. For example, the downregulation of cyclin-dependent kinase 1 (CDK1) and cyclin B, which form a complex essential for the G2/M transition, has been observed in cells treated with compounds that induce G2/M arrest. frontiersin.orgnih.gov

| Compound/Treatment | Cell Line(s) | Cell Cycle Phase of Arrest | Associated Mechanisms |

| THTMP (Alkylaminophenol) | Snb19, LN229 (Glioblastoma) | G1/S Phase | Activation of genes associated with DNA damage and cell cycle arrest. frontiersin.org |

| Ethyl Gallate, Tannic Acid | Hep3B | G2/M Phase | Microtubule stabilization. nih.govresearchgate.net |

| Cinobufagin | A375 (Malignant Melanoma) | G2/M Phase | Decreased levels of CDK1 and cyclin B. frontiersin.org |

| Rosmarinic Acid | Non-small cell lung cancer | G1 Phase | Activation of MAPK and suppression of other pathways. nih.gov |

| UVA light (inducer) | Corneal Endothelial Cells | G2/M Phase | Upregulation of profibrotic factors. nih.gov |

Induction of Apoptosis and Regulation of Cell Cycle and Apoptosis-Related Proteins

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. Phenolic compounds are known to exert anticancer properties by triggering apoptosis through various molecular pathways. nih.gov

The induction of apoptosis often involves the activation of the mitochondrial pathway. This can be initiated by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, such as caspase-9 and caspase-3, leading to the cleavage of essential cellular proteins like poly(ADP-ribose)polymerase (PARP). nih.gov The regulation of apoptosis is also controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. nih.govresearchgate.net

Studies have shown that various natural compounds can induce apoptosis by modulating these key proteins. For example, some compounds have been found to increase the levels of Bax and decrease the levels of Bcl-2, thereby promoting cell death. nih.gov

| Compound | Cell Line(s) | Key Apoptotic Events | Regulated Proteins |

| NS398 (COX-2 Inhibitor) | Esophageal Cancer | Cytochrome c release, caspase activation, PARP cleavage. nih.gov | Caspase-9, Caspase-3. nih.gov |

| Ethyl Gallate, Gallic Acid | Various Cancer Cells | Morphological changes, activation of caspases. nih.govresearchgate.net | Increased Bax/Bcl-2 ratio, activated caspase 3/7. nih.govresearchgate.net |

| Cinobufagin | A375 (Malignant Melanoma) | Increased levels of cleaved caspases. frontiersin.org | Decreased Bcl-2; Increased Bax, cleaved caspase-9, cleaved caspase-3. frontiersin.org |

| 15d-PGJ(2) (Cyclopentenone) | Jurkat T cells | Dissipation of mitochondrial transmembrane potential, cytochrome c release. nih.gov | Overexpression of Bcl-2 or Bcl-xL inhibits apoptosis. nih.gov |

Antioxidant Activity and Radical Scavenging Mechanisms (as investigated for related 2-methoxyphenols)

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various diseases. scilit.com Phenolic compounds, particularly 2-methoxyphenols, are recognized for their antioxidant properties and ability to scavenge harmful free radicals. iiarjournals.org Their antioxidant capacity is often evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity test. josai.ac.jpnih.gov

The radical-scavenging activity of these compounds is influenced by their chemical structure. For instance, synthetic 2-allyl-4-methoxyphenol (B1267482) and 2,4-dimethoxyphenol (B87100) have demonstrated more potent radical-scavenging activity against various radicals compared to some natural methoxyphenols like eugenol (B1671780). nih.gov The efficiency of these phenols as radical scavengers is related to electronic descriptors such as ionization potential and the bond dissociation enthalpy of the phenolic OH group. josai.ac.jpnih.gov This activity is crucial as it helps in mitigating the damaging effects of reactive oxygen species in biological systems. iiarjournals.org

| Compound(s) | Assay/Method | Key Findings |

| 2-Allyl-4-methoxyphenol, 2,4-dimethoxyphenol | DPPH radical scavenging, Induction period method | Showed greater radical-scavenging activity than eugenol and isoeugenol. nih.gov |

| Various 2-methoxyphenols | DPPH radical scavenging, Polymerization of MMA | Anti-DPPH radical activity showed a linear relationship with ionization potential. josai.ac.jpnih.gov |

| Eugenol-related compounds | Radical production/antioxidant activity tests | Less hindered phenols showed lower radical-trapping activity than hindered phenols. iiarjournals.org |

| Thymol, Carvacrol | DPPH, FRAP | Both compounds are known to be powerful free radical scavengers. mdpi.com |

Antifungal and Antitermitic Activities of Compounds within Wood Vinegar Fractions Containing Cyclopropanecarbonyl Moieties

Wood vinegar, also known as pyroligneous acid, is a complex mixture of organic compounds produced during wood pyrolysis. It has demonstrated significant antifungal and antitermitic properties. researchgate.netresearchgate.net The chemical composition of wood vinegar is diverse and includes acids, ketones, phenols, and furan (B31954) derivatives, which collectively contribute to its biological activity. woodj.orgkoreascience.kr

Notably, chemical analysis of wood vinegar from sources like Nipah fruit has identified the presence of cyclopropanecarbonyl chloride as one of the abundant compounds. woodj.org Wood vinegars containing such moieties have shown efficacy against various wood-destroying organisms. For example, studies have demonstrated that increasing concentrations of wood vinegar lead to increased mortality of termites like Coptotermes curvignathus. koreascience.krwoodj.org The antifungal activity has been observed against both white-rot and brown-rot fungi, with phenolic compounds and organic acids being major contributors to this effect. researchgate.netkoreascience.kr

| Wood Vinegar Source | Target Organism(s) | Active Compound Classes/Examples | Key Findings |

| Nipah Fruit Shell | Coptotermes curvignathus (Termite) | Cyclopropanecarbonyl chloride, 2,5-dichlorophenol, Acetic acid. woodj.org | Caused complete termite mortality at a 12.5% concentration. woodj.org |

| Vitex pubescens | Trametes versicolor, Fomitopsis palustris (Fungi); Reticulitermes speratus, Coptotermes formosanus (Termites) | Phenols, Acetic acid. researchgate.net | Higher pyrolysis temperature (450 °C) resulted in higher total acid content and strong antifungal activity. researchgate.net |

| Cinnamomum parthenoxylon | Coptotermes curvignathus, Schizophyllum commune, Fomitopsis palustris | Acetic acid, Phenolic compounds, Ketones. koreascience.kr | Showed high termiticidal activity and significant inhibition of fungal growth. koreascience.kr |

| Durian Wood | Coptotermes curvignathus, Schizophyllum commune | 2-methoxy-phenol, 4-ethyl-2-methoxy-phenol, Acetic acid. woodj.org | Effectiveness increased with the concentration of wood vinegar. woodj.org |

Phytotoxic Activity on Plant Growth and Development in Research Models

Phenolic compounds are well-known for their allelopathic potential, meaning they can influence the growth and development of other plants. nih.gov This phytotoxic activity can manifest as inhibition of seed germination, reduction of seedling growth, and interference with nutrient uptake. nih.gov